molecular formula C18H16ClN3S B14254740 Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]- CAS No. 402955-12-8

Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-

Cat. No.: B14254740
CAS No.: 402955-12-8
M. Wt: 341.9 g/mol
InChI Key: TVZKMIIGDPZLED-GFCCVEGCSA-N
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Description

Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a chloropyridinyl group and a naphthalenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 1-naphthylamine in the presence of a dehydrating agent to form the corresponding amide. This amide is then treated with thiourea under acidic or basic conditions to yield the desired thiourea derivative. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of corresponding amines or other reduced derivatives.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can lead to a variety of substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simple thiourea compound with a wide range of applications.

    N-(2-pyridinyl)thiourea: A related compound with a pyridinyl group.

    N-(1-naphthyl)thiourea: A compound with a naphthalenyl group.

Uniqueness

Thiourea, N-(5-chloro-2-pyridinyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- is unique due to the presence of both chloropyridinyl and naphthalenyl groups, which may impart distinct chemical and biological properties compared to other thiourea derivatives.

Properties

CAS No.

402955-12-8

Molecular Formula

C18H16ClN3S

Molecular Weight

341.9 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-3-[(1R)-1-naphthalen-1-ylethyl]thiourea

InChI

InChI=1S/C18H16ClN3S/c1-12(15-8-4-6-13-5-2-3-7-16(13)15)21-18(23)22-17-10-9-14(19)11-20-17/h2-12H,1H3,(H2,20,21,22,23)/t12-/m1/s1

InChI Key

TVZKMIIGDPZLED-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=S)NC3=NC=C(C=C3)Cl

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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